![molecular formula C7H7N3OS2 B2369261 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 226211-34-3](/img/structure/B2369261.png)

5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

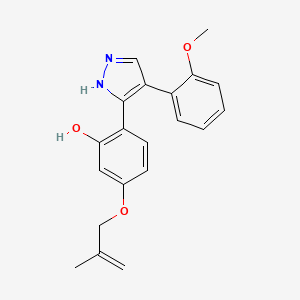

The compound “5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Synthesis Analysis

The synthesis of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol derivatives has been achieved using a convenient one-pot approach . All compounds were evaluated for their diuretic activity by estimation of total urinary output per day and urinalysis profile .Molecular Structure Analysis

The molecular structure of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives have been extensively studied . These reactions include oxidation and degradation of proteins and lipids as well as the Maillard reaction .Scientific Research Applications

Luminescent Materials

These applications highlight the versatility of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol in diverse scientific contexts. Researchers continue to explore its potential across these fields, and its unique properties make it an exciting compound for further investigation . If you need more information or have additional queries, feel free to ask!

Future Directions

The future directions for research on 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their safety and potential applications in medicine and other fields .

Mechanism of Action

Target of Action

It is structurally similar to furosemide , a potent loop diuretic that acts on the kidneys to increase water loss from the body .

Mode of Action

If it shares similar properties with Furosemide, it may work by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Result of Action

If it behaves similarly to Furosemide, it may lead to increased diuresis, which can be beneficial in clinical settings that require a drug with a higher diuretic potential .

properties

IUPAC Name |

5-(furan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYQHDFSWLWGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)

![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)

![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)